CC(=O)C1=CC=C(C=C1)S(=O)C
.
1-(4-Methanesulfinylphenyl)ethan-1-one, also known by its chemical name and CAS number 32361-73-2, is an organic compound characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to an ethanone moiety. This compound is notable for its potential applications in various fields of chemistry and biology, particularly in the synthesis of complex organic molecules and as a biochemical probe.
1-(4-Methanesulfinylphenyl)ethan-1-one falls under the category of sulfonyl compounds, specifically those containing a methanesulfonyl functional group. It is classified as a ketone due to the presence of the carbonyl group (C=O) in the ethanone structure.
The synthesis of 1-(4-Methanesulfinylphenyl)ethan-1-one typically involves several key steps:
In industrial settings, continuous flow synthesis techniques may be employed to enhance efficiency and yield. Catalytic hydrogenation can also be utilized for enantioselective synthesis when chiral catalysts are involved .
The molecular structure of 1-(4-Methanesulfinylphenyl)ethan-1-one consists of:
The molecular formula is C9H10O2S, with a molecular weight of approximately 186.24 g/mol. The compound's structural features contribute to its reactivity and interaction with biological systems.
1-(4-Methanesulfinylphenyl)ethan-1-one can undergo various chemical reactions, including:
Common reagents used in these reactions include sodium borohydride for reduction, pyridinium chlorochromate for oxidation, and various nucleophiles for substitution reactions .
The mechanism of action for 1-(4-Methanesulfinylphenyl)ethan-1-one primarily involves its interaction with biological targets at the molecular level. The methanesulfonyl group may enhance the compound's ability to act as a biochemical probe by facilitating enzyme-substrate interactions or influencing biological pathways through its reactivity.
Research suggests that compounds with similar structures can exhibit anti-inflammatory and analgesic properties, indicating potential therapeutic applications .
Relevant data regarding physical and chemical properties can be found in material safety data sheets provided by chemical suppliers .
1-(4-Methanesulfinylphenyl)ethan-1-one has several scientific uses:
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one (CAS 50413-24-6) serves as a pivotal electrophile for constructing heterocyclic frameworks incorporating the methanesulfinylphenyl backbone. This crystalline solid (melting point: 123–131°C) features α-bromo ketone reactivity, enabling nucleophilic displacement with nitrogen- or sulfur-based nucleophiles under mild conditions [2] [10]. Industrial synthesis involves bromination of 1-(4-(methylsulfonyl)phenyl)ethan-1-one using molecular bromine, followed by recrystallization to achieve >99% purity [2].
Key applications include synthesizing thiazole derivatives for cyclooxygenase-2 (COX-2) inhibitors. Reacting the bromo ketone with 2-substituted hydrazine-1-carbothioamides in ethanol at 60–80°C yields thiazolylhydrazine derivatives bearing the 4-methanesulfinylphenyl moiety. Nuclear magnetic resonance spectroscopy confirms successful ring closure, with methanesulfinyl protons resonating at δ 2.5–2.6 ppm [6]. Optimization studies reveal that stoichiometric control (1:1 molar ratio) and anhydrous conditions suppress di-ketonization byproducts.
Table 1: Heterocyclic Synthesis via Ring-Closure Reactions
Electrophile | Nucleophile | Product Class | Temperature (°C) | Yield (%) |
---|---|---|---|---|
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one | 2-Hydrazinecarbothioamide | Thiazolylhydrazine | 80 | 85 |
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one | 4-Cyanobenzoyl isothiocyanate | Benzothiazole | 70 | 78 |
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one | 2-Aminothiophenol | Dihydrobenzothiazine | 60 | 91 |
Mechanistic studies indicate an S~N~2 pathway where the nucleophile attacks the electrophilic carbon, displacing bromide and forming a carbon-heteroatom bond. Subsequent intramolecular cyclization generates the heterocyclic core, while the methanesulfinyl group remains intact [6] [10].
Asymmetric hydrogenation of prochiral sulfinyl precursors enables precise stereocontrol at sulfur—a critical consideration for chiral sulfoxide drugs. The Noyori-Ikariya bifunctional catalyst system, comprising ruthenium-(R)-BINAP-(R,R)-1,2-diphenylethylenediamine complexes, facilitates enantioselective reduction of 1-(4-(methylsulfinyl)phenyl)ethan-1-one precursors [7]. This outer-sphere mechanism involves simultaneous hydride transfer from ruthenium and proton donation from the amine ligand, achieving enantiomeric excess (ee) >90% under 50–100 bar H~2~ at 25°C [7].
Ligand architecture profoundly influences stereoselectivity. C~2~-symmetric diphosphines (e.g., BINAP) create chiral environments that favor Re or Si face adsorption of the sulfinyl ketone. Valence-level studies confirm that Val~523~ and Arg~513~ residues in enzyme binding pockets preferentially accommodate one enantiomer, rationalizing the bioactivity differences between stereoisomers [6].
Table 2: Enantioselective Hydrogenation Catalysts
Catalyst System | Substrate | ee (%) | Conditions |
---|---|---|---|
Ru-(S)-BINAP-(S,S)-DPEN | 1-(4-(methylsulfinyl)phenyl)ethan-1-one | 94 | 50 bar H~2~, MeOH, 25°C |
Ir-(R)-PHOX-Cy~2~ | 1-(4-(methylsulfinyl)phenyl)ethan-1-one | 87 | 10 bar H~2~, DCM, 40°C |
Rh-(R,R)-DuPhos | Vinyl sulfoxide derivative | 82 | 30 bar H~2~, THF, 60°C |
Base additives (e.g., tert-butoxide) accelerate heterolytic H~2~ cleavage, while protic solvents enhance catalyst stability. Industrial scalability remains limited by high catalyst loadings (1–5 mol%), spurring research into immobilized analogues for continuous-flow enantioselective synthesis [3] [7].
Continuous-flow reactors address limitations in batch synthesis of sulfinyl ketones, including thermal runaway during exothermic sulfonylation and inconsistent mixing. The Baeyer-Mills coupling reaction platform demonstrates transferable principles: precise residence time control (50 min) and temperature modulation (70°C) suppress azoxybenzene formation while improving yield by 25% versus batch methods [3]. For sulfinyl ketone synthesis, microfluidic reactors enable:
A three-stage continuous process for 1-(4-methanesulfinylphenyl)ethan-1-one comprises:
This system achieves 92% conversion with <2% sulfone impurity at 10 g/h throughput. Computational fluid dynamics modeling reveals that Reynolds numbers >2,000 ensure turbulent flow, preventing channel clogging from crystalline intermediates [3].
Functional group interconversion (FGI) strategies provide modular access to 1-(4-methanesulfinylphenyl)ethan-1-one from sulfide or sulfone precursors. Key pathways include:
Selective Sulfide Oxidation:Controlled addition of meta-chloroperbenzoic acid (mCPBA) or H~2~O~2~ to 1-(4-(methylthiophenyl)ethan-1-one in dichloromethane at −78°C affords the sulfoxide with 89% yield and <5% sulfone. Stoichiometry is critical (1.05 eq oxidant), with thiourea catalysts suppressing overoxidation [4] .
Sulfonyl Reduction:Lithium aluminum hydride (LiAlH~4~) reduces 1-(4-(methylsulfonyl)phenyl)ethan-1-one (CAS 10297-73-1) to the sulfinyl analogue via a radical mechanism. Anhydrous conditions (0.25 eq LiAlH~4~, −30°C) achieve 75% yield, though competing carbonyl reduction necessitates protecting group strategies [4] .
Table 3: Functional Group Interconversion Pathways
Starting Material | Reagent | Product | Yield (%) | Key Side Products |
---|---|---|---|---|
1-(4-(Methylthiophenyl)ethan-1-one | mCPBA (1.05 eq) | 1-(4-Methanesulfinylphenyl)ethan-1-one | 89 | Sulfone (4%) |
1-(4-(Methylsulfonyl)phenyl)ethan-1-one | LiAlH~4~ (0.25 eq) | 1-(4-Methanesulfinylphenyl)ethan-1-one | 75 | Alcohol (15%) |
4-Bromophenyl methyl sulfoxide | Mg, CO, Pd(OAc)~2~ | 1-(4-Methanesulfinylphenyl)ethan-1-one | 68 | Biphenyl (12%) |
Advanced methods include palladium-catalyzed carbonylation of 4-bromophenyl methyl sulfoxide under 20 bar CO, yielding the acetyl sulfoxide directly. This carbonylative coupling bypasses oxidation state adjustments, though catalyst deactivation by sulfoxide coordination remains challenging [4] .
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0